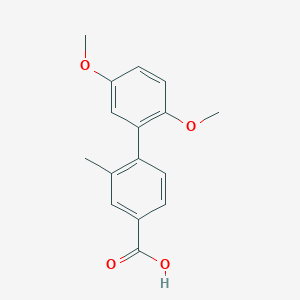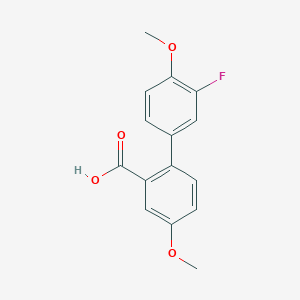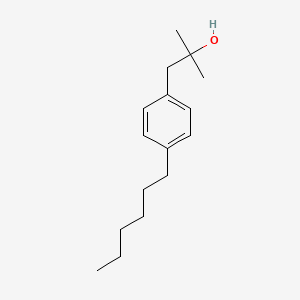
N-(4-tert-Butylbenzyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-tert-Butylbenzyl)aniline (TBBAn) is an aromatic amine that is commonly used in industrial and scientific applications. It is a chemical intermediate that is used in the synthesis of various compounds and materials, and has been studied for its potential therapeutic applications. TBBAn has been found to be effective in the treatment of certain diseases, and has been used in laboratory experiments to examine the biochemical and physiological effects of various compounds.
科学的研究の応用
N-(4-tert-Butylbenzyl)aniline has been studied for its potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and Alzheimer’s disease. It has also been used in laboratory experiments to study the biochemical and physiological effects of various compounds. N-(4-tert-Butylbenzyl)aniline has been found to be an effective inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines and uric acid. In addition, it has been found to inhibit the activity of other enzymes, including cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
作用機序
The mechanism of action of N-(4-tert-Butylbenzyl)aniline is not yet fully understood. However, it is believed that N-(4-tert-Butylbenzyl)aniline acts as an inhibitor of certain enzymes, such as xanthine oxidase and cyclooxygenase-2. In addition, it has been found to inhibit the activity of other enzymes, such as tyrosine hydroxylase and monoamine oxidase.
Biochemical and Physiological Effects
N-(4-tert-Butylbenzyl)aniline has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of xanthine oxidase, which is involved in the metabolism of purines and uric acid. In addition, it has been found to inhibit the activity of other enzymes, including cyclooxygenase-2, which is involved in the synthesis of prostaglandins. N-(4-tert-Butylbenzyl)aniline has also been found to have anti-inflammatory and anti-oxidant properties, and has been found to have a protective effect against oxidative stress.
実験室実験の利点と制限
The use of N-(4-tert-Butylbenzyl)aniline in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it has a high yield in the synthesis reaction. In addition, it is a relatively stable compound and has a long shelf life. However, there are also some limitations to its use in laboratory experiments. It is toxic in high concentrations, and it can be difficult to control the concentration of the compound in the reaction mixture.
将来の方向性
The potential future directions for the use of N-(4-tert-Butylbenzyl)aniline include its use in the development of new therapeutic agents for the treatment of diseases such as cancer, diabetes, and Alzheimer’s disease. In addition, it could be used in the development of new compounds for the treatment of inflammation, oxidative stress, and other conditions. Furthermore, it could be used in the development of new compounds for the synthesis of materials with unique properties. Finally, it could be used in the development of new compounds for the study of biochemical and physiological processes.
合成法
N-(4-tert-Butylbenzyl)aniline can be synthesized by the reaction of 4-bromo-N-tert-butylbenzamide with aniline in the presence of sodium hydroxide. The reaction is typically conducted at a temperature of 80-100°C for 2-4 hours, and the product is then isolated by distillation. The yield of the reaction is usually greater than 90%.
特性
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-17(2,3)15-11-9-14(10-12-15)13-18-16-7-5-4-6-8-16/h4-12,18H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAVPLXNUBVKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-Butylbenzyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)
![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6289199.png)





